molecular formula C16H21N5OS2 B5556361 5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5556361
M. Wt: 363.5 g/mol
InChI Key: IJVMGFQHQXMJPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to this chemical structure often involves multistep synthetic routes incorporating strategies like 1,3-dipolar cycloaddition reactions. For instance, the synthesis of tropane-3-spiro-4'(5')-imidazolines, which share some structural features with the compound , has been detailed, showing the complexity and intricacy involved in constructing such molecules (Whelan et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds indicates a preference for certain conformations in solution, as observed through NMR spectroscopy and X-ray diffraction studies. For example, similar compounds exhibit envelope and distorted chair conformations for the pyrrolidine and piperidine rings, respectively, which might also be applicable to the compound , indicating the importance of conformational analysis in understanding its chemical behavior (Whelan et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological receptors, as seen in the ability of related molecules to displace binding in bovine brain area postrema membranes, a property that might be shared by the compound under discussion. This indicates its potential bioactivity and the relevance of studying its chemical interactions (Whelan et al., 1995).

Scientific Research Applications

Structural and Conformational Studies

The synthesis and structural analysis of compounds related to the specified chemical structure have been conducted to understand their conformational preferences and potential biological activities. For instance, a series of tropane-3-spiro-4'(5')-imidazolines, which share structural similarities with the specified compound, were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies revealed preferred conformations that could be relevant for designing compounds with specific biological activities, such as 5-HT3 receptor antagonists (Whelan et al., 1995).

Biochemical and Pharmacological Applications

The compound's biochemical and pharmacological properties have been explored in the context of developing new therapeutic agents. For example, derivatives of spiroxindole fused with pyrrolidine and thiazolo pyrrolidine benzimidazole, synthesized via 1,3-dipolar cycloaddition reactions, were evaluated for their structural and stereochemical properties. These compounds have potential applications in medicinal chemistry due to their complex structures and possible biological activities (Poomathi et al., 2015).

Additionally, dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones were synthesized and assessed for their cytotoxicity and reactive oxygen species (ROS) generation ability. These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines, suggesting their potential use as anticancer agents (Novotortsev et al., 2021).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds with potential therapeutic applications. For example, the development of novel series of spirothiazolidines analogs has been reported, showcasing the versatility of spiro compounds in drug design and development. These compounds were synthesized through various reactions, including condensation and cycloaddition, demonstrating their potential as anticancer and antidiabetic agents (Flefel et al., 2019).

Future Directions

The future research directions for this compound could include exploring its synthesis, studying its reactions, investigating its physical and chemical properties, and testing its biological activity. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS2/c1-20-6-3-11-13(18-10-17-11)16(20)4-7-21(8-5-16)14(22)12-9-24-15(19-12)23-2/h9-10H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMGFQHQXMJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C(=O)C4=CSC(=N4)SC)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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